molecular formula C11H14ClNO5S2 B2707023 4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride CAS No. 923816-12-0

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride

Cat. No.: B2707023
CAS No.: 923816-12-0
M. Wt: 339.81
InChI Key: TYFCEWCLVSHJOH-UHFFFAOYSA-N
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Description

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride (CAS 923816-12-0) is a specialized organic building block with the molecular formula C 11 H 14 ClNO 5 S 2 and a molecular weight of 339.8 g/mol . This compound features a reactive sulfonyl chloride group attached to a benzene ring that is further substituted with a methyl group and a morpholine-4-sulfonyl moiety, as defined by its SMILES notation CC1=CC=C(S(=O)(=O)Cl)C=C1S(=O)(=O)N1CCOCC1 . The primary utility of this reagent in chemical research stems from its sulfonyl chloride functional group, which is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols to form sulfonamide or sulfonate esters . This makes it an invaluable intermediate in medicinal chemistry and drug discovery for the synthesis of compound libraries, particularly for creating sulfonamide-based molecules that can act as enzyme inhibitors or receptor antagonists. The morpholine sulfonyl substituent can enhance the molecule's solubility and influence its pharmacokinetic properties, while the methyl group offers a site for further synthetic modification. Researchers can utilize this reagent to introduce a complex sulfonylating group into target molecules in a single, efficient step. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures must be followed, as sulfonyl chlorides are typically moisture-sensitive and may cause irritation to the skin, eyes, and respiratory system. It is recommended to store this reagent under an inert atmosphere at room temperature .

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S2/c1-9-2-3-10(19(12,14)15)8-11(9)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFCEWCLVSHJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923816-12-0
Record name 4-methyl-3-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride
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Preparation Methods

The synthesis of 4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acid derivatives. Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid.

Scientific Research Applications

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for the synthesis of various sulfonamide and sulfonate compounds. In biology, it is employed in proteomics research to study protein interactions and modifications.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions can modify the structure and function of biological molecules, thereby affecting various molecular targets and pathways. The specific molecular targets and pathways involved depend on the context of its use in research and therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications/Properties
4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride C₁₁H₁₃ClNO₄S₂ 346.86 3-(morpholin-4-ylsulfonyl), 4-methyl Likely reagent for sulfonamide synthesis
4-(Acetylamino)benzenesulfonyl chloride C₈H₈ClNO₃S 233.67 4-acetylamino (–NHCOCH₃) Intermediate in sulfonamide drug synthesis
4′-Methylbiphenyl-3-sulfonyl chloride C₁₃H₁₁ClO₂S 274.74 Biphenyl backbone with 4′-methyl Polymer or surfactant synthesis
Benzenesulfonyl chloride (parent compound) C₆H₅ClO₂S 176.62 No substituents Disinfectant (0.1% efficacy)
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride C₇H₃ClF₄O₂S 278.61 4-fluoro, 3-(trifluoromethyl) Fluorinated surfactant or catalyst

Reactivity and Functional Group Influence

  • Morpholine vs. Acetylamino Groups: The morpholin-4-ylsulfonyl group in the target compound enhances solubility in polar solvents compared to the acetylamino group in , which may favor nucleophilic displacement reactions. The morpholine ring’s tertiary amine could participate in hydrogen bonding or act as a directing group in further derivatization.
  • Biphenyl vs.
  • Fluorinated Derivatives :

    • Fluorine substituents (e.g., in ) impart electron-withdrawing effects, increasing sulfonyl chloride reactivity toward nucleophiles compared to alkyl-substituted analogs.

Differences in Hazards :

  • Morpholine-containing compounds may release toxic amines upon decomposition, necessitating additional precautions.
  • Fluorinated derivatives (e.g., ) could generate hazardous HF gas under extreme conditions.

Antimicrobial Activity Insights

  • Sodium benzenesulfonyl chloride (related to ) demonstrated 0.1% efficacy as a disinfectant against E. coli .
  • The morpholine and methyl substituents in the target compound may alter antimicrobial potency by modulating cell membrane penetration or target enzyme inhibition.

Biological Activity

4-Methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a morpholine ring, which is known for enhancing solubility and biological activity. The chemical structure can be represented as follows:

C10H12ClNO3S\text{C}_10\text{H}_{12}\text{ClN}\text{O}_3\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of sulfonamides, including 4-methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride, exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

A study synthesized several compounds related to this sulfonamide and evaluated their antibacterial properties. The results indicated that while the synthesized compounds had moderate antibacterial effects, none surpassed the efficacy of ciprofloxacin, a standard antibiotic. Notably, one derivative exhibited significant activity against multiple strains including Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values reported as follows:

CompoundS. typhiE. coliK. pneumoniaeP. aeruginosaB. subtilisS. aureus
6a56.33%--75.35%60.36%54.55%
6b75.00%56.91%55.59%84.59%82.20%77.85%
6c50.94%--76.94%61.37%61.70%
6d---59.71%50.24%51.75%
6e55.22%-53.59%50.32%60.50%57.06%

These findings suggest that modifications to the sulfonamide structure can enhance antibacterial potency, particularly against resistant strains .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of sulfonamide derivatives, including those similar to our compound of interest.

The mechanism by which these compounds exert their anticancer effects often involves inhibition of mitochondrial function and depletion of ATP production in cancer cells, leading to apoptosis (programmed cell death). For instance, some derivatives have shown IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating significant cytotoxicity .

Case Studies

  • Antibacterial Screening : A recent study synthesized a series of morpholine-containing sulfonamides and assessed their antibacterial activity against various pathogens using standard protocols. Compounds were tested for their ability to inhibit bacterial growth compared to ciprofloxacin as a control.
  • Anticancer Evaluation : Another investigation focused on the effects of similar sulfonamide compounds on cancer cell lines, revealing that certain structural modifications led to improved potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-methyl-3-(morpholin-4-ylsulfonyl)benzenesulfonyl chloride, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonation of 4-methylbenzenesulfonic acid under controlled temperatures (0–5°C) .

Morpholine Incorporation : React with morpholine in anhydrous dichloromethane, using a base (e.g., triethylamine) to neutralize HCl byproducts. Stirring at room temperature for 12–24 hours maximizes substitution efficiency .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid moisture and light, as sulfonyl chlorides hydrolyze readily to sulfonic acids .
  • Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Compatibility tests with common solvents (e.g., DCM, THF) are advised to prevent decomposition .
  • Safety : Follow GHS Category 1 guidelines for skin/eye corrosion (H314, H318). Emergency protocols include immediate rinsing with water for exposures and disposal via approved hazardous waste facilities .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :

  • Sulfonylation : React with amines/alcohols to form sulfonamides/sulfonates, key intermediates in drug discovery (e.g., protease inhibitors) .
  • Cross-Coupling : Participate in Suzuki-Miyaura reactions when coupled with boronic acids, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .
  • Bioconjugation : Label biomolecules (e.g., proteins) via nucleophilic substitution at the sulfonyl chloride group, optimizing pH 7–9 for amine reactivity .

Advanced Research Questions

Q. How do electronic effects of the morpholine-sulfonyl group influence the reactivity of the sulfonyl chloride moiety?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The morpholinylsulfonyl group is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack. Density Functional Theory (DFT) calculations can quantify charge distribution at the sulfur center .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methylbenzenesulfonyl chloride) using UV-Vis spectroscopy to track hydrolysis in buffered solutions (pH 4–10) .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during derivatization?

  • Methodological Answer :

  • Solvent Choice : Use anhydrous aprotic solvents (e.g., DMF, acetonitrile) with molecular sieves to scavenge water .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation, reducing reaction time and hydrolysis byproducts .
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress hydrolysis while maintaining nucleophilic activity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., carbonic anhydrase). The sulfonyl group often coordinates with zinc ions in active sites .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess stability of sulfonamide-enzyme complexes, analyzing RMSD and hydrogen-bonding networks .
  • QSAR Analysis : Correlate substituent effects (e.g., morpholine ring size) with inhibitory activity using regression models .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substitution patterns (e.g., aromatic protons δ 7.2–8.1 ppm; morpholine protons δ 3.5–4.0 ppm) .
  • HRMS : Confirm molecular weight (calc. for C₁₁H₁₃ClNO₄S₂: 331.98 g/mol) and detect impurities .
  • XRD : Single-crystal X-ray diffraction resolves 3D structure, highlighting dihedral angles between the benzene and morpholine rings .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile conflicting data for polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling : Conduct systematic tests in DMSO, ethanol, and water using nephelometry. Sulfonyl chlorides often exhibit low aqueous solubility but high solubility in DMSO (e.g., >50 mg/mL) .
  • Hydrolysis Control : Use Karl Fischer titration to quantify residual water in solvents, as even trace moisture alters solubility profiles .

Q. Conflicting toxicity How to design reliable ecotoxicity assays?

  • Methodological Answer :

  • Daphnia magna Assays : Follow OECD 202 guidelines, exposing organisms to 0.1–10 mg/L concentrations. Compare LC₅₀ values with structurally similar compounds (e.g., benzenesulfonyl chloride: LC₅₀ 2.5 mg/L) .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., sulfonic acids) and assess their contribution to toxicity .

Tables for Key Data

Property Value/Description Reference
Molecular Weight331.98 g/mol (C₁₁H₁₃ClNO₄S₂)
Solubility in DMSO>50 mg/mL
Hydrolysis Half-life (pH 7)~2 hours (25°C)
GHS ClassificationSkin Corrosion (1B), Eye Damage (1)

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